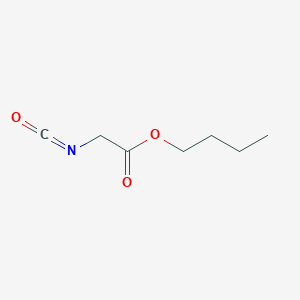

Butyl isocyanatoacetate

Description

Significance of Isocyanoacetate Synthons in Contemporary Chemical Synthesis

Isocyanoacetate synthons, including butyl isocyanatoacetate, are highly valued in modern chemical synthesis due to their exceptional reactivity and versatility. researchgate.net Their unique structure, featuring both a nucleophilic α-carbon and an electrophilic isocyano group, allows them to participate in a wide array of chemical transformations. researchgate.netrsc.org This dual reactivity makes them powerful tools for constructing complex cyclic and macrocyclic systems, which are often found in biologically active compounds, natural products, and pharmaceuticals. researchgate.netvu.nl

One of the most significant applications of isocyanoacetate synthons is in multicomponent reactions (MCRs). researchgate.netresearchgate.net MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating almost all atoms from the starting materials. acs.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs), in particular, have proven to be a powerful strategy for the synthesis of diverse heterocyclic compounds, such as peptides and nitrogen-containing heterocycles. researchgate.netresearchgate.net The use of isocyanoacetates in these reactions simplifies synthetic pathways, reduces waste, and allows for the rapid generation of libraries of complex molecules, which is crucial in drug discovery and materials science. researchgate.netnih.gov

Furthermore, isocyanoacetates are key starting materials in various cycloaddition reactions, particularly [3+2] and [3+3] cycloadditions. researchgate.netchim.it These reactions are fundamental in the construction of five- and six-membered heterocyclic rings, which are common structural motifs in many biologically active compounds. rsc.orgchim.it The ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single, highly controlled step makes isocyanoacetates indispensable in modern synthetic chemistry. researchgate.net

Overview of Key Research Areas Pertaining to this compound Chemistry

The chemistry of this compound and its derivatives is a vibrant area of research with several key areas of focus. These research areas leverage the unique reactivity of the isocyanoacetate moiety to develop novel synthetic methodologies and access new chemical entities.

One major research area is the development of new multicomponent reactions (MCRs) . researchgate.netresearchgate.net Scientists are continuously exploring new combinations of reactants that can be used with this compound to create novel molecular scaffolds. acs.org This includes the development of tandem or cascade reactions, where multiple chemical transformations occur in a single pot, leading to the formation of highly complex molecules from simple starting materials. researchgate.net The goal is to enhance the efficiency and atom economy of chemical syntheses, which is a core principle of green chemistry. researchgate.netpubcompare.ai

Another significant area of research is the use of this compound in the synthesis of heterocyclic compounds . nordmann.globaltandfonline.com Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the backbone of many pharmaceuticals and agrochemicals. rsc.orgtandfonline.com Researchers are particularly interested in using this compound to synthesize novel oxazolines, imidazolines, pyrrolines, and other nitrogen-containing heterocycles. chim.it This often involves the use of cycloaddition reactions, where the isocyanoacetate acts as a 1,3-dipole. chim.itnih.gov

Asymmetric catalysis is a third key research area. tandfonline.com This field focuses on the development of chiral catalysts that can direct the reaction of this compound to produce a single enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. Researchers are exploring the use of both metal-based and organocatalysts to achieve high levels of enantioselectivity in reactions involving this compound. chim.itrsc.org

Finally, the functionalization of this compound itself is an active area of research. By modifying the ester group or introducing substituents at the α-position, chemists can fine-tune the reactivity and steric properties of the molecule. This allows for greater control over the outcome of chemical reactions and provides access to a wider range of complex molecular architectures.

| Property | Value |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 17046-22-9 |

| Synonyms | butyl 2-isocyanatoacetate, 2-isocyanatoacetic acid butyl ester, butyl 2-isocyanatoethanoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZSOGJUEUFCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066152 | |

| Record name | Butyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-22-9 | |

| Record name | Butyl 2-isocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isocyanatoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isocyanato-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOCYANATOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVM3W9Q955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Butyl Isocyanatoacetate and Functionalized Derivatives

Classical and Phosgene-Based Approaches for Isocyanatoacetate Formation

Synthesis from Amino Acid Precursors

A primary and well-established method for synthesizing isocyanatoacetates involves the use of amino acid precursors. The phosgenation of α-amino acids is a key reaction in this context. thieme-connect.de For instance, treating glycine (B1666218) with phosgene (B1210022) in an inert solvent like dioxane yields 2-isocyanatoacyl chlorides. researchgate.net This intermediate can then be reacted with an alcohol, such as butanol, to produce the corresponding butyl isocyanatoacetate. The general scheme involves the conversion of the amino group of the amino acid into an isocyanate group, while the carboxylic acid moiety is transformed into an acyl chloride.

This approach is not limited to glycine; a series of 2-isocyanatoacyl chlorides have been successfully prepared from various amino acids, including DL-alanine, L-valine, L-leucine, and L-phenylalanine, by reacting them with phosgene. researchgate.net The resulting acyl chlorides are versatile intermediates for the synthesis of a range of isocyanatoacetate esters.

It is important to note that impurities, such as hydrogen chloride and acyl chloride, can be generated during the phosgenation of amino acids. pnas.org These byproducts can interfere with subsequent reactions, necessitating purification steps like recrystallization or column chromatography to obtain pure N-carboxyanhydrides (NCAs), which are related intermediates. pnas.org

| Amino Acid Precursor | Reagent | Intermediate | Final Product (with Butanol) |

| Glycine | Phosgene | 2-Isocyanatoacetyl chloride | This compound |

| DL-Alanine | Phosgene | 2-Isocyanatopropionyl chloride | Butyl 2-isocyanatopropionate |

| L-Valine | Phosgene | 2-Isocyanato-3-methylbutyryl chloride | Butyl 2-isocyanato-3-methylbutanoate |

| L-Leucine | Phosgene | 2-Isocyanato-4-methylpentanoyl chloride | Butyl 2-isocyanato-4-methylpentanoate |

| L-Phenylalanine | Phosgene | 2-Isocyanato-3-phenylpropanoyl chloride | Butyl 2-isocyanato-3-phenylpropanoate |

Mechanistic Considerations in 2-Isocyanatoacyl Chloride Formation

The formation of 2-isocyanatoacyl chlorides from amino acids and phosgene proceeds through a proposed mechanism where the amino group of the amino acid attacks the highly electrophilic carbon atom of phosgene. This is followed by the elimination of hydrogen chloride. A subsequent intramolecular reaction leads to the formation of an N-carboxyanhydride (NCA), which, upon further reaction with phosgene, yields the 2-isocyanatoacyl chloride. researchgate.net

The reactivity of the resulting 2-isocyanatoacyl chloride is noteworthy. The acid chloride group is generally more reactive as an electrophile than the isocyanate group. researchgate.net This differential reactivity allows for selective reactions. For example, reaction with an equimolar amount of an alcohol will preferentially lead to the formation of the corresponding ester, leaving the isocyanate group intact. researchgate.net

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) represent a powerful and efficient strategy for the synthesis of complex molecules, including derivatives of butyl isocyanoacetate, in a single step. acs.orgnih.govbohrium.com These reactions are characterized by their high atom economy, procedural simplicity, and suitability for automated synthesis. acs.orgrug.nl

Ugi Reactions Employing Butyl Isocyanoacetate and Analogues

The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs. nih.gov It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. When butyl isocyanoacetate is used as the isocyanide component, it allows for the synthesis of complex peptidomimetics and other functionalized molecules. beilstein-journals.org

Research has shown that the Ugi reaction can be performed under various conditions, including in aqueous vesicle systems, which can enhance reaction yields, particularly for less water-soluble reactants. rsc.org For instance, the use of ethyl isocyanoacetate in an Ugi reaction in the presence of didodecyldimethylammonium (B1216837) bromide (DDAB) as a surfactant has been reported to yield the desired product in moderate yields. rsc.org The versatility of the Ugi reaction allows for a wide range of substrates to be used, leading to a high degree of molecular diversity. acs.org

A study on the Ugi-azide reaction, followed by an intramolecular Heck reaction, demonstrated the use of ethyl isocyanoacetate to synthesize complex heterocyclic systems. nih.gov In this case, the initial Ugi adduct spontaneously undergoes lactamization.

| Ugi Reaction Components | Product Type | Key Features |

| Aldehyde, Amine, Carboxylic Acid, Butyl Isocyanoacetate | α-Acylamino carboxamide derivative | Single-step synthesis of complex peptidomimetics. beilstein-journals.org |

| Aldehyde, Amine, Carboxylic Acid, Ethyl Isocyanoacetate | α-Acylamino carboxamide ester | Can be performed in aqueous systems to improve yields. rsc.org |

| 2-Bromobenzaldehyde, Allylamine, Trimethylsilyl azide, Ethyl Isocyanoacetate | Fused heterocyclic system | Tandem Ugi-azide/Heck reaction sequence. nih.gov |

Passerini Reactions and Variations

The Passerini three-component reaction is another significant IMCR that utilizes an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgambeed.com The use of butyl isocyanoacetate or similar isocyanoacetate esters in the Passerini reaction provides access to α-acyloxy-β-amino acid derivatives.

The reaction is believed to proceed through a concerted mechanism in aprotic solvents, especially at high concentrations of reactants. organic-chemistry.org Hydrogen bonding plays a crucial role in the formation of a presumed cyclic transition state. organic-chemistry.org Catalytic and enantioselective versions of the Passerini reaction have been developed, allowing for the synthesis of chiral molecules with high stereocontrol. nih.govnih.gov For example, a catalytic system of silicon tetrachloride and a chiral bisphosphoramide has been shown to provide high yields and enantioselectivities for the addition of tert-butyl isocyanide to a variety of aldehydes. nih.gov

Variations of the Passerini reaction, such as those performed under aerobic conditions catalyzed by cupric chloride, allow for the use of alcohols instead of aldehydes as the carbonyl component. organic-chemistry.org

Strategies for Automated and Efficient IMCRs

The one-pot nature and simple experimental procedures of IMCRs make them highly amenable to automation and high-throughput synthesis. acs.orgrug.nl Automated liquid dispensing technologies can be used in tandem with IMCRs to rapidly generate diverse libraries of small molecules. rug.nl This approach is particularly valuable in drug discovery and materials science for the rapid exploration of chemical space.

Continuous flow technology offers another avenue for the efficient and safe synthesis of compounds using isocyanides. rsc.org This methodology is especially beneficial for handling volatile and odorous isocyanides by enabling their in-situ generation and immediate reaction, thus minimizing exposure and handling issues. rsc.org The combination of continuous flow with IMCRs allows for streamlined synthesis, purification, and scale-up of a wide range of chemical products. rsc.org

Concept of Multicomponent Click Reactions (MCR-Click) in Polymer Synthesis

The convergence of multicomponent reactions (MCRs) and click chemistry has given rise to the powerful concept of MCR-Click, a strategy that leverages the efficiency and atom economy of MCRs with the reliability and high yields of click reactions. researchgate.netresearchgate.net MCR-Click reactions are characterized by their modularity, broad scope, and the generation of minimal byproducts, making them ideal for polymer synthesis. rsc.orgmt.com These reactions often proceed under mild conditions, sometimes even in the absence of a catalyst, and can produce complex polymers in a single, efficient step. researchgate.net

The isocyano group in this compound is particularly well-suited for MCRs, such as the Ugi and Passerini reactions, which are foundational in combinatorial chemistry for the rapid generation of compound libraries. vu.nlbeilstein-journals.org In the context of polymer science, these reactions can be adapted for "click polymerization," where monomers containing complementary functional groups are linked together in a highly efficient and selective manner. rsc.org For instance, a bifunctional monomer containing an isocyanoacetate moiety could react with a dicarboxylic acid and a diamine in a Ugi-type polymerization to form a polyamide with precisely controlled repeating units. The high efficiency and functional group tolerance of MCR-Click reactions make them a powerful tool for creating novel polymers with tailored properties. researchgate.netresearchgate.net

A notable example is the Biginelli reaction, which, while over a century old, is now being recognized for its "clickable" features. rsc.org This three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones has been successfully applied in polymer chemistry to modify polymer chains and create functional homo- and copolymers. rsc.org The principles of the Biginelli reaction can be extended to isocyanatoacetate derivatives, further expanding the scope of MCR-Click in polymer synthesis.

Chemo- and Stereoselective Synthesis of Advanced Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. beilstein-journals.org The stereochemistry of a molecule can profoundly impact its biological activity and physical properties. beilstein-journals.org Consequently, the development of methods for the chemo- and stereoselective synthesis of advanced intermediates from this compound is of significant interest.

Asymmetric catalysis has emerged as a powerful strategy for the efficient synthesis of chiral molecules. frontiersin.orgccnu.edu.cn This field encompasses a wide range of methodologies, including transition metal catalysis, organocatalysis, and biocatalysis, all aimed at achieving high enantioselectivity. frontiersin.org In the context of isocyanoacetate chemistry, asymmetric catalysis has been instrumental in controlling the formation of new stereocenters.

For example, organocatalyzed asymmetric formal [3+2] cycloaddition reactions of α-aryl isocyanoacetates with N-substituted itaconimides have been developed. scispace.com These reactions, often catalyzed by dihydroquinine-derived squaramide catalysts, afford spiropyrroline succinimide (B58015) derivatives with two non-adjacent quaternary-quaternary stereocenters in good yields and with excellent diastereo- and enantioselectivities. scispace.com Similarly, a multicatalytic approach combining a Brønsted base–squaramide organocatalyst with a silver Lewis acid has been used for the enantioselective synthesis of chiral oxazolines from unactivated ketones and tert-butyl isocyanoacetate. rsc.org This formal [3+2] cycloaddition provides high yields of the corresponding cis-oxazolines with good diastereoselectivity and excellent enantioselectivity. rsc.org

The combination of different catalytic systems, such as organocatalysis and lanthanide catalysis, has also proven effective in the stereoselective synthesis of complex molecules. nih.gov These sequential one-pot reactions can generate functionalized tricyclic polyethers with high diastereoselectivity and enantioselectivity. nih.gov

The use of chiral auxiliaries and the rational design of chiral ligands are fundamental strategies in asymmetric synthesis. acs.orgmdpi-res.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that influences the stereoselectivity of the reaction. mdpi.com

In isocyanoacetate reactions, the design of chiral ligands has been a key area of research. For instance, chiral ferrocenylamine ligands have been shown to be effective in various asymmetric transformations. acs.org The development of N,N'-dioxide amide compounds as chiral ligands has also been a significant advancement. scu.edu.cn These ligands can act as bifunctional organocatalysts or as neutral ligands for various metal centers, leading to highly effective chiral catalysts for a range of enantioselective reactions. scu.edu.cn The modular nature of these ligands allows for easy structural modification to fine-tune their steric and electronic properties for specific reactions. scu.edu.cn

Ionic interactions have also been exploited in ligand design to control selectivity. nih.gov For example, a chiral ligand containing a cationic quaternary ammonium (B1175870) group can be paired with a chiral anion. This ion-pairing interaction can effectively block one face of a deprotonated isocyanoacetate enolate, leading to high enantioselectivity in aldol (B89426) reactions. nih.gov

Controlling both the absolute and relative configuration of stereocenters in acyclic systems is a significant challenge in organic synthesis. vu.nlresearchgate.net The absolute configuration refers to the precise three-dimensional arrangement of substituents at a stereogenic center, often designated as R or S. ucalgary.ca The relative configuration describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., syn or anti). ucalgary.ca

Isocyanoacetate derivatives have been instrumental in developing methodologies to address this challenge. For instance, the synthesis of sphingolipid bases like D-erythro- and D-threo-sphingosines has showcased new methods for controlling both absolute and relative configurations in acyclic molecules. vu.nlresearchgate.net These methods often rely on the careful selection of chiral starting materials, catalysts, and reaction conditions.

Computational methods, such as GIAO NMR calculations, are also becoming increasingly important tools for determining the relative and absolute configurations of complex molecules, including those derived from isocyanoacetate. nih.gov By comparing experimental NMR data with calculated chemical shifts for different possible stereoisomers, chemists can often predict the correct configuration with a high degree of confidence. nih.gov This approach, coupled with other analytical techniques, provides a powerful means of structural elucidation. nih.gov

Applications of Butyl Isocyanatoacetate in Synthetic Organic Chemistry

Versatile Building Block in Organic Synthesis

The utility of butyl isocyanatoacetate extends across various domains of organic synthesis, where it serves as a fundamental precursor for a multitude of organic molecules. organic-chemistry.org Its structural features enable its use in both simple additions and complex, multi-step cascade reactions, solidifying its role as a key building block. organic-chemistry.org

Enabling Access to Diverse Organic Compounds

This compound is a key reagent for accessing a wide variety of organic compounds, including those with significant applications in the pharmaceutical and agrochemical industries. rsc.org Its value lies in its participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. thieme-connect.com The compound's isocyano group can undergo reactions like nucleophilic and electrophilic additions, coordination with transition metals, and hydrolysis, leading to a diverse range of products. rsc.org For instance, it can be used to prepare peptidomimetic thiazoles through Ugi reactions and is a precursor for various other heterocycles. rsc.org The steric bulk of the tert-butyl group often influences the reactivity and selectivity of these transformations. organic-chemistry.org

Heterocyclic Compound Synthesis

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceutical agents. organic-chemistry.orgresearchgate.net Its ability to form multiple bonds in a single operation makes it particularly well-suited for constructing various ring systems. lookchem.com

Formation of Five-Membered Nitrogen-Containing Heterocycles (Pyrroles, Oxazoles, Imidazoles, Oxazolines, Imidazolines)

This compound is extensively used in catalytic asymmetric [3+2]-cycloaddition reactions to produce a variety of five-membered, nitrogen-containing heterocycles. researchgate.net These reactions are highly atom-economical and provide direct access to chiral molecules that are prevalent in medicinal chemistry. researchgate.netthieme-connect.comacs.org

Pyrroles: Substituted pyrroles can be synthesized using tert-butyl isocyanoacetate through several methods. The Barton-Zard reaction, which involves the condensation of an isocyanoacetate with a nitroalkene or a vinyl sulfone, is a classic and effective approach. rsc.org Additionally, a copper-catalyzed three-component domino reaction between a ketone, an aldehyde, and an alkyl isocyanoacetate provides an efficient, regioselective route to 2,3,4-trisubstituted 1H-pyrroles at room temperature. lookchem.com

| Pyrrole (B145914) Synthesis Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Barton-Zard Reaction | tert-Butyl isocyanoacetate, Nitroalkene | Base | 1,4-addition followed by cyclization and elimination. | rsc.org |

| Barton-Zard Reaction | tert-Butyl isocyanoacetate, Vinyl sulfone | Base | Condensation reaction to yield pyrrole esters. | rsc.org |

| Three-Component Reaction | Ketone, Aldehyde, tert-Butyl isocyanoacetate | Copper catalyst, Base (K₂CO₃) | Regioselective, tandem process with moderate to excellent yields. | lookchem.com |

Oxazoles: A highly efficient method for synthesizing 4,5-disubstituted oxazoles involves the reaction of carboxylic acids with isocyanoacetates, including the tert-butyl ester, using a stable triflylpyridinium reagent. This method is notable for its broad substrate scope and tolerance of various functional groups. Oxazoles can also be formed via the cycloaddition of tert-butyl isocyanoacetate with aldehydes under mild conditions. rsc.org Another approach involves the coupling of an acyl chloride with an isocyanide under mild basic conditions, which chemoselectively produces 2,5-disubstituted oxazoles.

Imidazoles: A novel and efficient synthesis of 1,4,5-trisubstituted imidazoles is achieved through a silver-catalyzed [3+1+1] annulation of nitrones with isocyanoacetates, including tert-butyl isocyanoacetate. This method works well with various nitrones and isocyanides, delivering the imidazole (B134444) products in good yields. The van Leusen imidazole synthesis, reacting tosylmethyl isocyanide (TosMIC) with an imine, is a foundational method in this area, and related isocyanide chemistry provides access to diverse imidazole scaffolds. thieme-connect.com

Oxazolines: Chiral oxazolines, which are valuable ligands in asymmetric catalysis, can be synthesized with high enantioselectivity using tert-butyl isocyanoacetate. A key method is the formal [3+2] cycloaddition with unactivated ketones, which can be promoted by a cooperative catalytic system combining a silver Lewis acid (like Ag₂O) and a squaramide-based organocatalyst. researchgate.net This dual activation approach leads to excellent yields and enantiomeric excesses, particularly for the cis-oxazoline diastereomer. Similarly, organocatalytic aldol (B89426) reactions with α-keto esters also produce chiral oxazolines in good yields and high enantioselectivity. The bulky tert-butyl group on the isocyanoacetate has been shown to enhance facial discrimination, leading to higher enantioselectivity compared to smaller esters.

| Oxazoline (B21484) Synthesis Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Cooperative Catalysis | Unactivated Ketone, tert-Butyl isocyanoacetate | Ag₂O, Squaramide Organocatalyst | High yield and excellent enantioselectivity (up to 99% ee) for cis-oxazolines. | researchgate.net |

| Organocatalytic Aldol Reaction | α-Keto Ester, tert-Butyl isocyanoacetate | Bifunctional Thiourea Amine Catalyst | Provides chiral oxazolines with high enantioselectivity (up to 97% ee). | |

| Asymmetric [3+2] Cycloaddition | Aldehydes, tert-Butyl isocyanoacetate | Phase-Transfer Catalyst (Cinchona-derived) | Affords chiral trans-oxazolines with good diastereoselectivity. | researchgate.net |

Imidazolines: The catalytic enantioselective Mannich reaction provides a powerful route to chiral imidazolines. The reaction between α-substituted isocyanoacetates and ketimines, catalyzed by a silver acetate (B1210297) and a cinchona-derived amino phosphine (B1218219) system, can generate imidazolines with two adjacent, fully substituted stereocenters in high yield and enantioselectivity. Additionally, multicomponent reactions involving the one-pot condensation of an amine, an aldehyde, and an isocyanoacetate are effective for synthesizing diversely substituted 2-imidazolines.

Synthesis of Benzodiazepines and 7-Aza-tetrahydroindoles

The utility of isocyanoacetates extends to the synthesis of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.

Benzodiazepines: Isocyanoacetates, such as ethyl isocyanoacetate, are employed as key intermediates in the synthesis of the benzodiazepine (B76468) core structure. For example, they are used in the construction of the fused imidazole ring of midazolam, a widely used pharmaceutical. The process can involve the reaction of the isocyanoacetate carbanion with a benzodiazepine-derived imidoyl chloride or N-nitrosoamidine to form the tricyclic imidazobenzodiazepine skeleton.

7-Aza-tetrahydroindoles: A novel and efficient synthetic route to 7-aza-tetrahydroindoles has been developed using ethyl isocyanoacetate. The reaction proceeds via a cascade mechanism involving a stepwise [3+2] cycloaddition between an N-aryl or N-alkyl alkenoylacetamide and the isocyanoacetate, followed by an intramolecular aza-Michael addition. This strategy demonstrates a double nucleophilic attack on the isocyanide carbon atom to construct the bicyclic product.

Isoquinoline (B145761) Synthesis via Catalyzed Cyclizations

This compound and its analogues are valuable reagents in modern, catalyzed methods for constructing the isoquinoline nucleus, a scaffold present in numerous bioactive natural products and pharmaceuticals. organic-chemistry.orglookchem.com An unexpected and efficient route involves a silver triflate-catalyzed reaction between a 2-alkynylbenzaldehyde and an isocyanoacetate (including methyl and tert-butyl esters). organic-chemistry.org This reaction proceeds smoothly under mild conditions to generate substituted isoquinolines in high yields. organic-chemistry.org Another powerful method is the copper-catalyzed cyclization of 2-cyanobenzaldehydes with isocyanoacetates to produce 1-aminoisoquinolines. rsc.org Furthermore, a cocatalytic system of silver triflate and gold(I) chloride has been shown to effectively promote the reaction of 2-alkynylbenzaldoximes with isocyanoacetates to yield 1-aminoisoquinolines. researchgate.net In this system, the gold(I) cation is believed to play a key role in activating the isocyanide substrate. researchgate.net

(Macro)heterocycle Formation through Consecutive/Repetitive IMCRs

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. This compound, as a derivative of isocyanoacetate, is a valuable component in such reactions. While much of the research has focused on its tert-butyl analogue, the principles extend to the butyl ester. These reactions are particularly useful for creating cyclic peptidomimetics, which are compounds that mimic the structure and function of peptides. beilstein-journals.org

The strategy often involves incorporating bifunctional substrates into the initial IMCR. These substrates contain an additional reactive group, such as an alkene, alkyne, or azide, which can participate in a subsequent cyclization reaction. This sequential approach, combining an IMCR with a cyclization step, can yield a variety of ring sizes, from small four- to seven-membered rings to larger macrocycles. beilstein-journals.org The isocyanide group itself is a key player, with its unique electronic structure enabling diverse reactivity. researchgate.net

Natural Product Synthesis and Analogues

The structural motifs accessible through this compound chemistry are prevalent in many biologically active natural products. researchgate.net Consequently, this reagent has found application in the total synthesis of natural products and the creation of their structurally related analogues.

Concise Synthesis of Bioactive Compounds (e.g., Chloramphenicol (B1208) Analogues)

A significant application of isocyanoacetate esters is in the synthesis of amphenicol antibiotics, such as chloramphenicol. The synthesis of (-)-chloramphenicol can be achieved through a highly enantio- and diastereoselective aldol reaction of an isocyanoacetate with p-nitrobenzaldehyde. This reaction is often catalyzed by a silver(I) oxide/aminophosphine (B1255530) system, demonstrating the utility of this method for preparing bioactive compounds that feature an α-amino-β-hydroxy motif. nih.govresearchgate.net

Research has also explored the creation of chloramphenicol analogues by reacting the parent molecule with esters of isocyanato carboxylic acids, including this compound. These reactions typically occur at the primary hydroxyl group of chloramphenicol, leading to the formation of uniform monoderivatives. google.com For instance, the reaction of chloramphenicol with ethyl isocyanatoacetate yields ethyl-chloramphenicol carbamidoacetate. google.com These derivatives have been investigated for their pharmacokinetic properties. google.com

Table 1: Synthesis of Chloramphenicol Analogues

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|---|---|---|

| p-Nitrobenzaldehyde | Isocyanoacetate | (-)-Chloramphenicol | Ag₂O, Aminophosphine Ligands nih.gov |

Synthesis of Amino Acid and Peptide Derivatives

This compound serves as a valuable precursor for the synthesis of a wide array of amino acid and peptide derivatives. The reactivity of the isocyano group, combined with the ester functionality, allows for its incorporation into peptide chains and the synthesis of complex, unnatural amino acids. researchgate.netnih.gov

One notable application is the synthesis of α,α-disubstituted α-amino acid derivatives. These compounds are of considerable interest because the presence of two substituents on the α-carbon imposes conformational constraints, which can enhance the stability and biological activity of peptides. nih.gov A method has been developed for the synthesis of α,α-diaryl-α-amino acid derivatives through the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. This reaction proceeds with high yields and regioselectivity. The resulting isocyano group can then be hydrolyzed to furnish the desired amino acid. nih.gov

Furthermore, isocyanoacetate esters are employed in the synthesis of peptide mimics (peptidomimetics). For example, chiral Nβ-Fmoc-amino alkyl isocyanides, derived from amino acids, can be used in Ugi reactions to create β-lactam-linked peptidomimetics with good yields and high diastereoselectivity. beilstein-journals.org The Passerini-amine deprotection-acyl migration (PADAM) strategy is another important application, which uses N-protected aldehydes to generate α-hydroxy-β-amino amide derivatives. beilstein-journals.org

Table 2: Examples of Amino Acid and Peptide Derivative Synthesis

| Starting Materials | Product Type | Key Reaction |

|---|---|---|

| α-Aryl isocyanoacetates, o-Quinone diimide | α,α-Diaryl-α-amino acid derivatives | Ag₂O-catalyzed conjugate addition nih.gov |

| Chiral Nβ-Fmoc-amino alkyl isocyanides, L-Aspartic acid α-methyl esters | β-Lactam-linked peptidomimetics | Ugi Reaction beilstein-journals.org |

Role in Medicinal Chemistry and Drug Discovery Research

Synthesis of Biologically Active Compounds

The reactivity of the isocyanate group makes butyl isocyanatoacetate a valuable reagent for the introduction of a carboxymethyl group with a protected carboxylic acid functionality. This is particularly useful in the synthesis of complex molecules with biological activity.

While specific blockbuster drugs or widely used agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the isocyanate functional group is a key component in the synthesis of many bioactive molecules. Isocyanates are known precursors for a range of biologically active substances, including fungicides and insecticides. The application of isocyanates in the production of pharmaceuticals is also well-established. For instance, isocyanates are important intermediates in the synthesis of various therapeutic agents.

Temozolomide (TMZ) is an important anticancer agent used in the treatment of brain tumors. acs.org The synthesis of TMZ and its analogues has been a subject of considerable research to improve its efficacy and overcome resistance. nih.govrsc.org One approach to modifying TMZ is through the creation of ester analogues at the 8-carboxamide position. nih.govrsc.org The general synthetic route to these esters involves the hydrolysis of TMZ to form TMZ acid (3-methyl-4-oxo-imidazo[5,1-d] acs.orgnih.govwikipedia.orgwipo.inttetrazine-8-carboxylic acid), followed by esterification. nih.gov While the literature describes the synthesis of various alkyl esters of TMZ, the direct use of this compound in these specific published syntheses is not explicitly detailed. nih.govwipo.intnewdrugapprovals.org However, the synthesis of related compounds, such as ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, has been achieved by reacting 5-diazoimidazole-4-carboxamide (B1140617) with ethyl isocyanatoacetate. broadinstitute.org This suggests that this compound could potentially be used in a similar manner to synthesize the corresponding butyl ester analogue of this temozolomide-related structure.

Design and Exploration of Pharmacologically Relevant Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. This compound's utility in multicomponent reactions (MCRs) makes it a valuable tool for the efficient construction of diverse and complex chemical structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity. nih.gov Isocyanide-based MCRs (IMCRs), such as the Passerini and Ugi reactions, are particularly relevant for the synthesis of peptidomimetics and heterocyclic compounds, which are prevalent in drug molecules. nih.govbeilstein-journals.org

Isocyanoacetates, the isomeric form of isocyanatoacetates, are known to participate in these reactions. nih.govbeilstein-journals.org For example, the Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction has been employed in the synthesis of various compounds with therapeutic potential, including anticancer agents. wikipedia.org Similarly, the Ugi reaction, which involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, produces α-aminoacyl amide derivatives. mdpi.com These products can serve as precursors for a wide array of heterocyclic scaffolds. mdpi.com

Given that this compound can exist in equilibrium with its isocyanide tautomer, butyl isocyanoacetate, it can be inferred that it has the potential to be a valuable component in these MCRs for the generation of medicinally important ring structures. The table below illustrates the general schemes of the Passerini and Ugi reactions where an isocyanoacetate, such as butyl isocyanoacetate, could be utilized.

| Multicomponent Reaction | Reactants | General Product | Potential Application of this compound |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | As the isocyanide component (in its isomeric form, butyl isocyanoacetate) to introduce a butyl ester-containing side chain. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide | As the isocyanide component (in its isomeric form, butyl isocyanoacetate) to generate peptidomimetic structures with a butyl ester group. |

The interaction between the Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75) is crucial for viral replication, making it an attractive target for the development of novel anti-HIV therapies. nih.govharvard.edu Small molecules that can disrupt this protein-protein interaction (PPI) are of significant interest. nih.gov These inhibitors, often referred to as LEDGINs, bind to the LEDGF/p75 binding pocket on the integrase enzyme. nih.gov

The development of these inhibitors involves the synthesis of diverse chemical scaffolds. While the direct application of this compound in the synthesis of known LEDGINs is not prominently reported, the versatile nature of isocyanate and isocyanide chemistry lends itself to the creation of compound libraries for screening against such targets. The scaffolds of many HIV integrase inhibitors are heterocyclic in nature, and as discussed, MCRs involving isocyanoacetates are a powerful method for generating such structures. nih.govbeilstein-journals.org Therefore, this compound represents a potential starting material for the synthesis of novel compounds to be screened for inhibitory activity against the HIV-1 IN-LEDGF/p75 interaction.

Computational Approaches in Medicinal Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, aiding in the design and optimization of new drug candidates. openmedicinalchemistryjournal.comnih.gov These methods, which include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, allow for the prediction of how a molecule will interact with a biological target, its potential efficacy, and its pharmacokinetic properties. nih.gov

While specific computational studies focusing solely on this compound are not widely available in the current literature, the principles of computational chemistry can be applied to this molecule and its derivatives. For instance, the reactivity of the isocyanate group in this compound and its participation in reactions like the Passerini and Ugi reactions can be modeled to predict reaction outcomes and design novel products with desired properties. Furthermore, if this compound were to be used as a scaffold or building block for a potential drug molecule, computational methods could be employed to:

Predict Binding Affinity: Docking studies could predict how a molecule derived from this compound might bind to a target protein, such as HIV-1 integrase.

Optimize Lead Compounds: QSAR models could be developed to understand how modifications to the butyl ester or other parts of a molecule derived from this compound affect its biological activity.

Assess Drug-likeness: Computational tools can predict properties like solubility, permeability, and metabolic stability, which are crucial for a compound's success as a drug.

The table below summarizes some computational techniques and their potential application to this compound in drug discovery.

| Computational Technique | Description | Potential Application to this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict the binding mode of derivatives of this compound to a therapeutic target. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of the structure and function of biomolecules. | To study the stability of a complex between a target protein and a ligand derived from this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | To build models that predict the biological activity of new compounds based on the this compound scaffold. |

In Silico Analysis and Docking Studies for Bioactivity Prediction (e.g., Antidiabetic Potential)

In silico techniques, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are crucial in modern drug discovery for identifying promising bioactive compounds before synthesis and experimental testing. nih.govsemanticscholar.org These computational methods help to shorten the research process, reduce costs, and minimize the risk of failure by pre-screening compounds for their potential efficacy and safety. semanticscholar.org For a compound like this compound, these studies can predict its likelihood of interacting with specific biological targets and its drug-like properties.

In the context of antidiabetic research, in silico analysis can be used to evaluate the potential of this compound as an inhibitor of key proteins involved in glucose metabolism. nih.gov Targets for type 2 diabetes often include enzymes like α-glucosidase, dipeptidyl peptidase-4 (DPP-4), or fructose-1,6-bisphosphatase (FBPase). nih.gov

Molecular docking simulations predict how a ligand, such as this compound, will bind to the active site of a target protein. nih.gov The process involves defining the binding site on the protein and allowing the ligand to adopt various conformations to find the most stable binding mode. nih.gov The results are typically evaluated based on binding energy (ΔG) and the predicted inhibition constant (Ki), where lower values suggest a higher affinity between the compound and the target. phcogj.com For example, a docking study could reveal that the isocyanide group of this compound forms specific hydrogen bonds or hydrophobic interactions with key amino acid residues within the active site of α-glucosidase. semanticscholar.orgphcogj.com

The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound against a common antidiabetic target.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| α-Glucosidase | -6.5 | 15.2 µM | ASP215, GLU277 | Hydrogen Bond |

| PHE178 | Hydrophobic | |||

| DPP-4 | -7.2 | 5.8 µM | ARG125 | Hydrogen Bond, Electrostatic |

Beyond predicting bioactivity, in silico tools like SwissADME and ProTox are used to evaluate the pharmacokinetic profile and potential toxicity of drug candidates. researchgate.net These platforms can analyze properties like gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes, while also flagging potential risks such as hepatotoxicity or cardiotoxicity. researchgate.net Such analyses are essential for optimizing lead compounds and prioritizing those with the most favorable drug-like characteristics for further development. researchgate.net

Investigating Protein Binding Interactions of Isocyanides

The isocyanide group is a unique functional group in organic chemistry because it combines both nucleophilic and electrophilic characteristics at the terminal carbon atom. nih.govacs.org This dual nature, along with its distinct electronic properties, allows it to participate in a wide range of intermolecular interactions, making it a versatile pharmacophore for engaging with protein targets. researchgate.net Unlike many other functional groups, the isocyanide moiety can act as a hydrogen bond acceptor at its carbon terminus. acs.org It has been shown to form stable hydrogen bonds with alcohols, phenols, water, and even polarized C-H groups. nih.govacs.org

The isocyano group is isoelectronic with carbon monoxide but demonstrates different coordination properties. researchgate.net Its ability to coordinate with metals is a key feature, and this can be exploited in the design of inhibitors for metalloproteins. chem-space.comacs.org When coordinated to a metal, the reactivity of the isocyano group is enhanced, which could be used to design covalent inhibitors that target the active sites of metalloenzymes. acs.org

Recent crystallographic analyses have provided a deeper understanding of the non-covalent interactions available to isocyanides. nih.govacs.org These interactions go beyond simple hydrogen bonding and metal coordination.

Key protein binding interactions involving the isocyanide group include:

Hydrogen Bonding: The terminal carbon of the isocyanide can accept hydrogen bonds from donors like the side chains of tyrosine, serine, threonine, and asparagine, as well as backbone amide groups. nih.gov

π-Interactions: The isocyanide C can interact with the π-electron systems of aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. nih.gov

Carbonyl Interactions: A surprising finding is the interaction between the isocyanide carbon and the carbon of a protein's amide carbonyl group. nih.gov This interaction is thought to follow the Bürgi–Dunitz trajectory, which describes the path of a nucleophile approaching an electrophilic center and may help explain the mechanisms of certain chemical reactions. nih.govacs.org

π-Hole Interactions: After coordination with a metal, both the carbon and nitrogen atoms of the isocyanide can act as π-hole acceptors, interacting with electron lone pairs from various atoms in a binding pocket. researchgate.netacs.org

The table below summarizes the diverse binding capabilities of the isocyanide functional group, which would be applicable to this compound in drug design.

Table 2: Types of Protein Binding Interactions for the Isocyanide Group

| Interaction Type | Isocyanide Atom Involved | Interacting Partner in Protein | Description |

|---|---|---|---|

| Hydrogen Bond | Carbon | -OH, -NH groups (e.g., Ser, Tyr, backbone) | The isocyanide carbon acts as a hydrogen bond acceptor. nih.govacs.org |

| Metal Coordination | Carbon | Metal ions (e.g., Fe, Cu, Zn) in metalloenzymes | The isocyanide acts as a strong ligand for metal centers. researchgate.netacs.org |

| Carbonyl Interaction | Carbon | Amide carbonyl carbon (backbone) | An interaction following the Bürgi–Dunitz trajectory, indicating a potential for covalent bond formation. nih.govacs.org |

| π-Interactions | Carbon | Aromatic rings (e.g., Phe, Tyr, Trp) | Stacking or other interactions with the π-electron cloud of aromatic side chains. nih.gov |

These varied interaction modes suggest that isocyanides can be exquisitely tailored as ligands in drug discovery, capable of more than just metal binding. nih.gov The inclusion of the isocyanide functional group, as seen in this compound, offers medicinal chemists a new tool to expand the arsenal (B13267) of functional groups used to target biomolecules and design novel drugs. nih.gov

Advancements in Polymer and Materials Science Utilizing Butyl Isocyanatoacetate

Polymerization Reactions Incorporating Isocyanoacetate Derivatives

The isocyanoacetate functional group is a powerful tool for polymer chemists, enabling the creation of complex macromolecules through efficient multicomponent reactions. These reactions allow for the introduction of diverse functional groups in a single step, paving the way for polymers with precisely engineered properties.

Passerini Polymerizations for Macromolecular Design

The Passerini three-component reaction (3CR) has become a cornerstone for macromolecular design, valued for its modularity and high atom economy. researchgate.netrsc.org This reaction typically combines a carboxylic acid, an oxo-component (like an aldehyde or ketone), and an isocyanide to form an α-acyloxycarboxamide. researchgate.net When difunctional monomers are used, this reaction becomes a powerful polymerization technique, known as Passerini three-component polymerization (P3CP). rsc.org

This step-growth polymerization method facilitates the synthesis of functional polyesters and polyamides, where the side-chain functionality can be easily tuned by selecting different isocyanide monomers. researchgate.net Researchers have successfully employed this strategy to build libraries of novel, highly functionalized polymers in a simple, one-pot process. rsc.org For instance, the polymerization of diacids and dialdehydes with various isocyanides, including derivatives like methyl isocyanoacetate, has been demonstrated to yield a diverse array of polyesters. rsc.org The versatility of the Passerini reaction in polymer science highlights its significance in creating materials with complex, predefined architectures. researchgate.net

Synthesis of Functional Polyesters and Other Polymer Architectures

The application of isocyanoacetate derivatives in polymerization extends to the synthesis of a wide range of functional polymers. The Passerini polymerization, in particular, is advantageous for creating polyesters with ester and amide linkages, which can impart biodegradability—a desirable trait for biomaterials. rsc.org

In one approach, novel diacid monomers were designed and polymerized with a dialdehyde (B1249045) (glutaraldehyde) and a selection of isocyanide compounds, including methyl isocyanoacetate and n-butyl isocyanide, to produce a library of ionisable polyesters. rsc.org This modular approach allows for the introduction of specific functional groups that can be used for subsequent modifications, such as "click" chemistry reactions, further expanding the structural diversity of the resulting materials. rsc.org

Furthermore, the Passerini reaction has been utilized for post-polymerization modifications. For example, a polymer derived from tert-butyl isocyanoacetate was modified by hydrolyzing the ester group and subsequently reacting the resulting carboxylic acid with other components, demonstrating the creation of complex, functional polymer backbones. ethernet.edu.et These methods underscore the utility of isocyanoacetates in generating sophisticated polymer structures suitable for a variety of advanced applications. rsc.orgethernet.edu.et

Development of Novel Polymeric Materials

The incorporation of butyl isocyanatoacetate into polymer chains has led to the development of innovative materials with unique properties and potential applications ranging from advanced electronics to biomedical devices.

Synthesis of Polydiacetylene-Based Ladder Polymers

A significant application of this compound is in the synthesis of monomers for polydiacetylene (PDA)-based ladder polymers. In a specific synthesis, a diol was reacted with this compound in the presence of a pyridine (B92270) catalyst at 80 °C to yield a colorless crystalline monomer. oup.com This monomer is designed to undergo solid-state polymerization to form a ladder polymer architecture.

Ladder polymers, which consist of two parallel polymer chains linked at regular intervals, exhibit enhanced thermal stability and unique electronic properties compared to their single-chain counterparts. The resulting polydiacetylene-based ladder polymer possesses a two-legged conjugated π-system. rsc.org This extended conjugation leads to a smaller optical band gap, resulting in broad absorption from the visible to the near-IR region, a property of interest for various optical and electronic applications. rsc.org Such materials have been shown to exhibit increased electrical conductivity after doping. rsc.org

| Reactant | Role in Synthesis | Resulting Feature | Reference |

| Diacetylene Diol | Monomer Backbone | Forms the primary chains of the polymer | oup.com |

| This compound | Reactant | Forms urethane (B1682113) linkages connecting the ladder rungs | oup.com |

| Pyridine | Catalyst | Facilitates the reaction between the diol and isocyanatoacetate | oup.com |

Creation of Polymeric Hydrogels and Other Advanced Materials

Isocyanide-based multicomponent reactions are also instrumental in the creation of advanced materials like polymeric hydrogels. ethernet.edu.etacs.org Hydrogels are three-dimensional, water-swollen polymer networks with applications in areas such as tissue engineering and drug delivery. acs.org The Passerini three-component reaction can be used as an efficient crosslinking technique to form these networks. ethernet.edu.et

Hydrogels crosslinked via the Passerini reaction have demonstrated good swelling properties, with some showing approximately double the water uptake compared to those made by other methods. ethernet.edu.et The ester linkages formed during this reaction can make the hydrogels degradable under basic conditions, which can be an advantageous feature for applications requiring controlled dissolution of the material. ethernet.edu.etmdpi.com While studies have often employed highly water-soluble isocyanides like tert-butyl isocyanide for convenience in aqueous systems, isocyanoacetates such as methyl and ethyl isocyanoacetate are also recognized as potential components for these reactions. mdpi.com The use of biopolymers like hyaluronic acid and alginate as the backbone for these hydrogels makes them particularly attractive for biomedical applications due to their biocompatibility. ethernet.edu.etacs.org

Exploration of Optical Devices and Luminescent Polymers

A fascinating area of development is the creation of luminescent polymers using isocyanoacetate derivatives. Research has shown that certain polyesters synthesized via the Passerini reaction, using monomers like methyl isocyanoacetate, exhibit remarkable optical properties. rsc.org While these polymers are not luminescent on their own, they can become brightly luminescent when internalized by cells. rsc.org This phenomenon of cell-induced luminescence suggests that interactions with cellular components trigger the light emission, opening up possibilities for advanced cell-labeling and bioimaging applications. rsc.org

Analytical Methodologies for the Detection and Characterization of Butyl Isocyanatoacetate and Its Metabolites/products

Chromatographic Techniques in Chemical Research

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This separation allows for the identification, quantification, and purification of substances. For a compound like butyl isocyanatoacetate, various chromatographic methods are utilized to assess its purity and detect its presence, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as a primary tool for the definitive identification and quantification of volatile and semi-volatile compounds like this compound. epa.govepa.gov In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. Once separated, the molecules enter the mass spectrometer, where they are ionized and broken into characteristic fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). smolecule.com

The technique has been successfully used to identify this compound as a potential leachable compound from pharmaceutical container systems and as a bioactive component in plant extracts. epa.govtcichemicals.com

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 236889 |

| Library | Main Library |

| Top m/z Peaks | 57, 29, 41 |

This data is sourced from the NIST Mass Spectrometry Data Center as provided by PubChem. smolecule.com

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is routinely employed to assess the purity of chemical products, including isocyanate compounds. smolecule.comelot.gr For this compound, HPLC is a suitable method to determine its purity, typically by separating the main compound from any impurities, starting materials, or by-products from the synthesis process. sigmaaldrich.com The analysis often involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. elot.grgoogle.com

Due to the high reactivity of the isocyanate group (-NCO), direct analysis can be challenging. A common strategy for analyzing isocyanates in various matrices is to derivatize them with a reagent, such as 1-(2-methoxyphenyl)piperazine, to form stable urea (B33335) derivatives before HPLC analysis. elot.gr This approach enhances detection sensitivity and chromatographic performance.

Regarding stereoisomer analysis, this compound itself is not chiral. However, if it were used in reactions to create chiral products, HPLC would be a key technique for separating the resulting enantiomers or diastereomers. This often requires specialized chiral stationary phases (CSPs) or the use of chiral derivatizing agents. The separation of stereoisomers can be challenging, and in some cases, complete resolution by HPLC may not be successful, necessitating other analytical approaches for stereochemical assignment. rsc.org

Thin Layer Chromatography (TLC) for Rapid Detection

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary screening of compounds. researchgate.netchromatographyonline.com It has been confirmed as a fast and inexpensive method for the detection of this compound in the analysis of botanicals, such as in extracts from Indian mustard (Brassica juncea L.). researchgate.netpubcompare.ai

In practice, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action. Different compounds travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The separated spots can be visualized under UV light or by staining with a chemical reagent. sigmaaldrich.com TLC is particularly useful for quickly checking the progress of a synthesis involving this compound to determine if the starting material has been consumed. rsc.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) for Complex Mixtures

For the analysis of highly complex samples containing hundreds or thousands of volatile and semi-volatile compounds, Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power compared to conventional GC-MS. epa.gov This technique subjects the sample to two sequential and distinct GC separations in a single analysis. epa.gov The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase for a very fast separation.

This process spreads the components over a two-dimensional plane, dramatically increasing peak capacity and resolution. epa.gov The coupling with a TOFMS detector provides fast, full-spectrum acquisition, which is necessary to handle the narrow peaks produced by the second-dimension separation. GC×GC-TOFMS has been effectively applied to screen for extractables and leachables in pharmaceutical products, where this compound was tentatively identified in a complex mixture of compounds that migrated from packaging materials into a nasal solution. epa.govepa.gov

Table 2: Example GC×GC-MS Method Parameters for Leachable Screening

| Parameter | Specification |

|---|---|

| Primary Column | 30 m × 0.25 mm (0.20 µm) Mega-5 |

| Secondary Column | 5 m × 0.25 mm (0.20 µm) Mega-17 |

| Carrier Gas | Helium |

| Injection | Splitless |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

These parameters are based on a published method for the analysis of leachables. epa.gov

Spectroscopic Techniques for Structural Elucidation and Properties

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of compounds and confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the identity and structure of this compound. smolecule.com

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus, allowing chemists to piece together the molecular structure. For this compound, the spectra would confirm the presence of the butyl group, the methylene (B1212753) group adjacent to the isocyanate, and the carbonyl group. smolecule.com

Table 3: NMR Spectral Data for this compound

| Spectrum Type | Description |

|---|---|

| ¹H NMR | Data available from spectral databases confirms the proton environments of the butyl ester chain and the α-methylene group. smolecule.com |

| ¹³C NMR | Data available from spectral databases confirms the carbon environments, including the carbonyl carbon, the isocyanate carbon, and the carbons of the butyl group. smolecule.com |

This information is based on data available in the PubChem database. smolecule.com

UV Absorption Spectroscopy and Fluorescence Studies

The application of UV-Visible (UV-Vis) absorption and fluorescence spectroscopy for the direct characterization of this compound is not extensively documented in publicly available scientific literature. However, the analysis of its isomers and derivatives suggests the utility of these methods for compounds within this class.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. While specific absorption maxima for this compound are not reported, its isomer, tert-butyl isocyanoacetate, is known to be utilized in UV absorption spectroscopy. biosynth.comtuni.fi This suggests that the isocyanoacetate functional group possesses chromophores that absorb in the UV range. For instance, in the synthesis of palladium tetraarylphthalimidoporphyrin, UV-Vis spectroscopy was employed to identify intermediate compounds derived from tert-butyl isocyanoacetate. tuni.fi Studies on reaction mixtures containing the related compound, ethyl isocyanatoacetate, also show absorption in the visible range, although this is attributable to the mixture as a whole rather than the individual component. rsc.org

Fluorescence spectroscopy, a technique that measures the emission of light from a substance that has absorbed light, is a highly sensitive analytical method. rsc.org Isocyanoacetate derivatives are recognized for their fluorescence properties. biosynth.comresearchgate.net For example, tert-butyl isocyanoacetate is described as having fluorescence properties that make it suitable for use in optical devices. biosynth.com Furthermore, fluorescence quenching studies have been conducted on its analogue, ethyl isocyanoacetate. In these experiments, the fluorescence emission of a photosensitizer, Rose Bengal, was quenched in the presence of ethyl isocyanoacetate. The studies were performed with an excitation wavelength of 521 nm and an emission wavelength of 578 nm. rsc.org Complex derivatives synthesized from tert-butyl isocyanoacetate also exhibit fluorescence, which has been characterized in detail. rsc.org While direct fluorescence data for this compound is not available, the documented fluorescence of its close chemical relatives indicates that it may also possess fluorescent properties that could be exploited for its detection and characterization.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials at an atomic level. mdpi.com There is no evidence in the surveyed literature of a single-crystal X-ray diffraction analysis having been performed on this compound itself, which is a liquid at room temperature. rsc.org However, this method has been extensively used to characterize the solid-state structures of various crystalline derivatives and reaction products of its isomer, tert-butyl isocyanoacetate.

In a notable study, the reactions of tert-butyl isocyanoacetate with various Group 13 Lewis acids were investigated, leading to the formation of crystalline 5-oxazolone derivatives. rsc.orgresearchgate.net The precise molecular structures of these products were determined using single-crystal X-ray diffraction analysis. rsc.orgresearchgate.netrsc.org For example, the reaction of tert-butyl isocyanoacetate with GaCl₃ resulted in a cyclized product, (CH₂CO₂CHN)GaCl₃, whose structure was confirmed by X-ray crystallography. rsc.org

Below is a table summarizing representative crystallographic data for a reaction product derived from tert-butyl isocyanoacetate.

| Parameter | Value for ((tBu)COC(O)CH₂N)InBr₃ |

|---|---|

| Chemical Formula | C₇H₁₁Br₃InNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.893(2) |

| b (Å) | 14.534(4) |

| c (Å) | 12.034(3) |

| α (°) | 90 |

| β (°) | 94.38(3) |

| γ (°) | 90 |

| Volume (ų) | 1376.1(7) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Cu Kα |

| Wavelength (Å) | 1.54178 |

This data is for the adduct formed from the reaction of tert-butyl isocyanoacetate and InBr₃, as detailed in the supplementary information of the cited research. rsc.org

Future Research Directions and Emerging Trends in Butyl Isocyanatoacetate Chemistry

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of effective and selective catalysts is crucial for maximizing the synthetic utility of butyl isocyanatoacetate. researchgate.net Research is increasingly focused on designing catalytic systems that offer superior control over reaction outcomes, particularly in terms of efficiency and stereoselectivity.

Emerging strategies include:

Metal-Based Catalysis : Transition metals and their complexes are widely employed to enhance reaction rates and improve selectivity in isocyanate-related reactions. patsnap.com Silver (Ag) salts, in particular, have shown promise. For instance, a binary catalyst system using silver acetate (B1210297) and a cinchona-derived amino phosphine (B1218219) has been effective in the highly diastereo- and enantioselective Mannich addition of isocyanoacetate esters to ketimines. rsc.org In some cases, switching the silver salt to silver oxide (Ag₂O) increased the reaction yield while maintaining high enantioselectivity. rsc.org Researchers are also exploring metal-organic frameworks (MOFs) as heterogeneous catalysts, which provide high surface area and tunable structures to better control reaction kinetics. patsnap.com

Organocatalysis : The use of small organic molecules as catalysts is a growing field. patsnap.com Organocatalysts like diaryliodonium triflates have demonstrated high activity in multicomponent reactions involving isocyanides. beilstein-journals.org A multicatalytic approach combining a bifunctional Brønsted base-squaramide organocatalyst with a silver Lewis acid has been successfully applied to the reaction of unactivated ketones with tert-butyl isocyanoacetate, yielding chiral oxazolines with excellent enantioselectivity. researchgate.net

Catalyst Inhibition for Selectivity Control : An innovative approach involves the use of reversible catalyst inhibitors to switch reaction selectivity. nih.gov In one study, a thiol additive was used to control the H₂-based semihydrogenation of alkynes with a ruthenium pincer complex. nih.gov The presence of the thiol could halt the reaction at the (Z)-alkene stage, demonstrating how external agents can tune a single catalytic system to produce different stereoisomers. nih.gov This concept of modulating catalyst activity and selectivity holds potential for controlling reactions involving this compound. nih.gov

Table 1: Examples of Catalytic Systems Used in Isocyanoacetate Reactions

| Catalyst System | Reactants | Product Type | Key Finding |

|---|---|---|---|

| Silver Acetate / Cinchona-derived Amino Phosphine | α-Substituted Isocyanoacetate, Ketimine | Chiral Imidazoline | Achieved high diastereo- and enantioselectivity in a Mannich-type reaction. rsc.org |

| Silver Oxide (Ag₂O) / Amino Phosphine | tert-Butyl Isocyanoacetate, Ketimine | Chiral Imidazoline | Increased reaction yield while maintaining high enantioselectivity compared to other silver salts. rsc.org |

| Squaramide Organocatalyst / Ag⁺ Lewis Acid | tert-Butyl Isocyanoacetate, Unactivated Ketones | Chiral Oxazoline (B21484) | Synergistic catalysis provided high yields and excellent enantioselectivity. |

| Ruthenium Pincer Complex / Thiol Additive | Internal Alkynes | (Z)-Alkenes | Thiol acts as a switch to control stereoselectivity, halting hydrogenation at the Z-alkene. nih.gov |